molecular formula C15H25N2O4P B11490454 Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate

Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate

Cat. No.: B11490454
M. Wt: 328.34 g/mol
InChI Key: JIZCBDGLGJFGSK-UHFFFAOYSA-N
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Description

Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a substituted carbamoyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Substituted phosphonates with various functional groups.

Scientific Research Applications

Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site.

Comparison with Similar Compounds

  • Diethyl (4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-2-pentanyl)phosphonate
  • Diethyl {4-[(4-bromo-2-cyanophenyl)(methyl)carbamoyl]phenyl}phosphonate

Comparison: Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H25N2O4P

Molecular Weight

328.34 g/mol

IUPAC Name

1-(2-diethoxyphosphorylpropan-2-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H25N2O4P/c1-6-20-22(19,21-7-2)15(4,5)17-14(18)16-13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3,(H2,16,17,18)

InChI Key

JIZCBDGLGJFGSK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)NC(=O)NC1=CC=C(C=C1)C)OCC

Origin of Product

United States

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